molecular formula C13H13N7O3S B2437777 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1428378-93-1

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2437777
CAS No.: 1428378-93-1
M. Wt: 347.35
InChI Key: RPZQKPZNTHKKTG-UHFFFAOYSA-N
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Description

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C13H13N7O3S and its molecular weight is 347.35. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3S/c1-19-13(15-17-18-19)24-7-10(21)20-5-8(6-20)12-14-11(16-23-12)9-3-2-4-22-9/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZQKPZNTHKKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, an oxadiazole moiety, and a tetrazole derivative. Its molecular formula is C14H16N6O2SC_{14}H_{16}N_{6}O_{2}S, with a molecular weight of approximately 332.39 g/mol. The presence of these heterocycles is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid functions .

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. The following points summarize relevant findings:

  • Cell Line Studies : Compounds structurally similar to the target molecule have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed significant cytotoxic effects, with IC50 values indicating effective dose ranges .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa10
Target CompoundMCF-712

Structure–Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. SAR studies indicate that:

  • Substituents on the Furan Ring : Electron-withdrawing groups enhance antimicrobial activity.
  • Oxadiazole Ring Modifications : Alterations in substitution patterns can significantly affect anticancer potency .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Antitubercular Activity : A study found that certain oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, suggesting potential for treating resistant strains .
  • Antioxidant Activity : Compounds similar to the target have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to possess activity against various bacterial strains and fungi. The presence of the furan ring in this compound may enhance its biological activity due to the electron-rich nature of the furan, which can facilitate interactions with biological targets .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structure allows for interactions with cancer cell pathways, potentially inhibiting tumor growth. For example, modifications on the oxadiazole ring have been linked to increased cytotoxicity against specific cancer cell lines .

Neuroprotective Effects

The inclusion of tetrazole in the compound's structure suggests potential neuroprotective effects. Tetrazole derivatives have been associated with neuroprotection and cognitive enhancement in various studies. This compound could be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's .

Pesticide Development

The furan and oxadiazole components of this compound are known for their pesticidal properties. Research into related compounds has demonstrated effectiveness as fungicides and insecticides, suggesting that this particular compound may also serve as a lead structure for developing new agricultural chemicals .

Polymer Chemistry

The unique structural features of 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can be utilized in polymer synthesis. The compound could serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating materials with specific electronic or optical properties .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer PropertiesShowed enhanced cytotoxicity in breast cancer cell lines compared to standard treatments.
Neuroprotective EffectsIndicated potential for improving cognitive function in animal models of Alzheimer's disease.
Agricultural UseEffective as a fungicide against common crop pathogens.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. Key methods include:

  • Hydrazide cyclization : Reaction of hydrazides with acetic anhydride or carbon disulfide under reflux conditions forms the oxadiazole ring. For example, furan-2-carboxylic acid hydrazide reacts with carbon disulfide to yield oxadiazole-2-thiols .

  • Interconversion pathways : Oxadiazoles can be converted to thiadiazoles using thiourea or Lawesson’s reagent, though this is less common for oxadiazole-specific synthesis .

Reagent Reaction Conditions Product
Carbon disulfideReflux in ethanolOxadiazole-2-thiols
Acetic anhydrideRefluxOxadiazoline derivatives

Azetidine Ring Formation

The azetidine (four-membered amine) ring is often synthesized via:

  • Ring-closing reactions : For example, coupling of 2-aminoethanethiol with intermediates like 6- dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester under high-temperature conditions .

  • Mannich-type reactions : Azetidine derivatives can form via reactions with formaldehyde and amines, as seen in related compounds .

Key Reaction Reagents Example
High-temperature coupling2-aminoethanethiol, heat (130 °C)Azetidine ring formation
Mannich reactionFormaldehyde, substituted aminesAzetidine derivatives

Furan Moiety Incorporation

The furan-2-yl group is typically introduced via:

  • Coupling reactions : Organometallic reagents (e.g., 2-lithiofuran) react with trifluoromethanesulfonic acid esters in the presence of palladium catalysts .

  • Wittig reactions : Furan derivatives can be synthesized via Wittig reactions using phosphonium salts and aldehydes .

Method Reagents Product
Palladium-catalyzed coupling2-lithiofuran, Pd catalyst Furan-2-yl-pyridine derivatives
Wittig reactionPhosphonium salts, aldehydes Furan-containing compounds

Tetrazole Group Chemistry

The 1-methyl-1H-tetrazol-5-yl group is synthesized via:

  • Cyclization of aminoguanidine : Reaction with nitriles or acid chlorides under basic conditions. While not explicitly detailed in the provided sources, analogous methods for tetrazole formation involve condensation reactions .

  • Stability under synthesis : Tetrazoles are generally stable under mild conditions but may undergo decomposition under harsh acidic/basic conditions .

Cross-Reactivity and Stability

  • Tautomerism : The thioether group may exhibit thiol-thione tautomerism, as observed in similar oxadiazole-thiol derivatives .

  • Electrophilic substitution : The furan ring may undergo reactions such as alkylation or Diels-Alder cycloaddition under appropriate conditions .

  • Azetidine ring opening : While less common, azetidine rings can undergo nucleophilic ring-opening under strong acidic or basic conditions .

Q & A

Basic: What are the key synthetic strategies for constructing the azetidine-oxadiazole-tetrazole scaffold in this compound?

The synthesis involves multi-step reactions focused on assembling the azetidine, oxadiazole, and tetrazole moieties. Critical steps include:

  • Azetidine formation : Cyclization reactions using nitriles or aziridines under controlled temperatures (e.g., 70–80°C) to form the strained four-membered ring .
  • Oxadiazole synthesis : Cyclocondensation of furan-2-carboxylic acid derivatives with amidoximes, often catalyzed by acidic or basic conditions to form the 1,2,4-oxadiazole ring .
  • Tetrazole incorporation : Thioether linkage formation between the azetidine intermediate and 1-methyl-1H-tetrazole-5-thiol, typically using coupling agents like PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst .
    Methodological Tip : Monitor reaction progress via TLC and confirm intermediate purity via recrystallization (e.g., using water-ethanol mixtures) .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify bond connectivity, particularly distinguishing oxadiazole C=O (δ ~165–170 ppm) and tetrazole S–CH2_2 (δ ~3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (expected m/z for C16_{16}H16_{16}N6_6O2_2S: ~356.10) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identify functional groups like oxadiazole C=N (1600–1650 cm1^{-1}) and tetrazole N–H (2500–2700 cm1^{-1}) .

Advanced: How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural validation?

Contradictions often arise from tautomerism (e.g., tetrazole-thiol equilibrium) or rotational isomers in the azetidine ring. Strategies include:

  • Variable-temperature NMR : Resolve dynamic effects by acquiring spectra at low temperatures (e.g., –40°C) to "freeze" conformational changes .
  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .
  • Computational modeling : Compare experimental 1^1H chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: What experimental design considerations are critical for assessing this compound’s biological activity?

  • Target selection : Prioritize enzymes (e.g., cyclooxygenase, kinases) or receptors known to interact with oxadiazole (electron-deficient) and tetrazole (H-bond donor/acceptor) motifs .
  • Assay optimization :
    • Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .
    • Include positive controls (e.g., known oxadiazole inhibitors) and validate via dose-response curves (IC50_{50}/EC50_{50}) .
  • Solubility management : Pre-solubilize in DMSO (<1% v/v) and dilute in assay buffers containing cyclodextrins or surfactants to prevent aggregation .

Basic: What are the stability and storage requirements for this compound?

  • Thermal stability : Store at –20°C in amber vials to prevent degradation of the oxadiazole ring (sensitive to UV light and moisture) .
  • Solvent compatibility : Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the tetrazole-thioether bond. Use anhydrous DMSO or acetonitrile for stock solutions .
  • Long-term validation : Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: How can researchers address low yields in the final coupling step between azetidine and tetrazole-thiol?

Low yields (~30–40%) may result from steric hindrance at the azetidine nitrogen. Mitigation strategies:

  • Catalyst screening : Test alternative catalysts (e.g., DBU or DMAP) to enhance nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to accelerate reaction kinetics .
  • Protecting groups : Temporarily protect the oxadiazole nitrogen with a Boc group during coupling, followed by deprotection with TFA .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

  • Lipinski’s Rule of Five : Use SwissADME or Molinspiration to evaluate drug-likeness (e.g., molecular weight <500, logP <5) .
  • Solubility prediction : ALOGPS or COSMO-RS to estimate aqueous solubility, critical for in vitro assays .
  • Electrostatic potential mapping : Gaussian or ORCA software to visualize electron-rich regions (oxadiazole) for docking studies .

Advanced: How can molecular docking studies elucidate interactions between this compound and biological targets?

  • Target preparation : Retrieve protein structures (e.g., from PDB) and optimize hydrogen bonding networks with AutoDock Tools .
  • Docking parameters : Use Lamarckian genetic algorithms (50 runs, 2.5 Å grid spacing) to account for azetidine ring flexibility .
  • Validation : Compare docking scores with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of tetrazole-derived vapors .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can researchers investigate structure-activity relationships (SAR) for analogs of this compound?

  • Scaffold diversification :
    • Replace furan with thiophene or pyridine to modulate electron density .
    • Vary tetrazole substituents (e.g., ethyl instead of methyl) to alter H-bonding capacity .
  • Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to evaluate effects on target affinity .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

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